Ethyl 2,3-dibromopyridine-4-acetate
Overview
Description
Ethyl 2,3-dibromopyridine-4-acetate (EDBP) is an organic compound with a wide range of applications in scientific research. It is used for a variety of purposes, including synthesis, drug development, and as a reagent in laboratory experiments. EDBP is a colorless, volatile liquid with a low boiling point, making it an ideal choice for many laboratory experiments. EDBP is a relatively new compound, and research into its properties and applications is ongoing.
Scientific Research Applications
Ethyl 2,3-dibromopyridine-4-acetate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in drug development, and in the study of biochemical and physiological processes. Ethyl 2,3-dibromopyridine-4-acetate is also used in the production of pharmaceuticals, pesticides, and other compounds.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dibromopyridine-4-acetate is not well understood. However, it is believed that Ethyl 2,3-dibromopyridine-4-acetate acts as a Lewis acid, meaning it can facilitate the formation of covalent bonds between molecules. This property makes Ethyl 2,3-dibromopyridine-4-acetate useful as a reagent in organic synthesis.
Biochemical and Physiological Effects
Ethyl 2,3-dibromopyridine-4-acetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, and it has been shown to have an effect on the transport of certain molecules across cell membranes. It has also been shown to have an effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2,3-dibromopyridine-4-acetate in laboratory experiments include its low boiling point, its high reactivity, and its low toxicity. Ethyl 2,3-dibromopyridine-4-acetate is also easy to store and is relatively inexpensive. However, Ethyl 2,3-dibromopyridine-4-acetate can be volatile and can release toxic fumes, so it should be handled with care.
Future Directions
There are many potential future directions for research into Ethyl 2,3-dibromopyridine-4-acetate. For example, further research into its mechanism of action could lead to new applications in drug development and other areas. Research into its biochemical and physiological effects could lead to new insights into the regulation of gene expression and other processes. Additionally, research into its synthesis could lead to more efficient and cost-effective ways of producing Ethyl 2,3-dibromopyridine-4-acetate. Finally, research into its toxicity could lead to new safety protocols for handling Ethyl 2,3-dibromopyridine-4-acetate in the laboratory.
properties
IUPAC Name |
ethyl 2-(2,3-dibromopyridin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-7(13)5-6-3-4-12-9(11)8(6)10/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCRUVCDAKDAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dibromopyridine-4-acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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